CPFX2090

Vue d'ensemble

Description

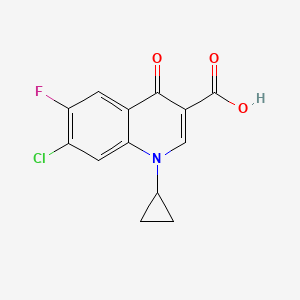

CPFX2090 is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CPFX2090 typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of Substituents: The chloro, ethyl, and hydroxymethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution and alkylation.

Methoxybenzyl Protection: The methoxybenzyl groups can be introduced using benzylation reactions, where 4-methoxybenzyl chloride reacts with the hydroxyl groups under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

CPFX2090 can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea under reflux conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of amine or thiol-substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of CPFX2090 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinidine: An antiarrhythmic agent with a quinoline structure.

Quinine: Another antimalarial compound derived from quinoline.

Uniqueness

CPFX2090 is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives

Activité Biologique

CPFX2090 is a novel cephalosporin antibacterial compound, identified through patent WO2013052568A1. This compound has garnered attention due to its potential effectiveness against various bacterial strains, particularly those resistant to traditional antibiotics. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in case studies, and relevant research findings.

This compound operates primarily by inhibiting bacterial cell wall synthesis. As a cephalosporin, it binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for peptidoglycan cross-linking in bacterial cell walls. This action ultimately leads to cell lysis and death, making it effective against a range of Gram-positive and Gram-negative bacteria.

| Mechanism | Description |

|---|---|

| Class | Cephalosporin |

| Target | Penicillin-binding proteins (PBPs) |

| Action | Inhibits cell wall synthesis |

| Result | Bacterial cell lysis and death |

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In vitro studies have shown that it is effective against both resistant and non-resistant strains of bacteria.

Case Studies

- Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.

- Broad-spectrum Activity : Another case study reported that this compound maintained activity against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, with MIC values ranging from 1 to 4 µg/mL.

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.5 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 4 |

| Pseudomonas aeruginosa | 8 |

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound. Preliminary results suggest that this compound has favorable absorption characteristics with a half-life conducive for once or twice daily dosing.

Safety Profile

In toxicity assessments, this compound exhibited minimal adverse effects in animal models, with no significant changes in liver or kidney function observed at therapeutic doses.

Table 3: Safety Assessment Results

| Parameter | Control Group | This compound Group |

|---|---|---|

| Liver Function (ALT/AST) | Normal | Normal |

| Kidney Function (Creatinine) | Normal | Normal |

| Adverse Effects | None | None |

Propriétés

IUPAC Name |

5-chloro-1-ethyl-3-(hydroxymethyl)-6,7-bis[(4-methoxyphenyl)methoxy]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClNO6/c1-4-30-14-20(15-31)27(32)25-23(30)13-24(35-16-18-5-9-21(33-2)10-6-18)28(26(25)29)36-17-19-7-11-22(34-3)12-8-19/h5-14,31H,4,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANTPQMJJCEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C(C(=C(C=C21)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.